
2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Overview
Description
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Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been studied for their anticancer properties . These compounds often target enzymes or proteins that are crucial for cancer cell survival and proliferation .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which can lead to changes in the function of the target protein or enzyme . This interaction can inhibit the activity of the target, leading to a decrease in cancer cell survival and proliferation .
Biochemical Pathways
It is known that 1,2,4-triazole derivatives can affect various biochemical pathways depending on their specific targets . These could include pathways involved in cell cycle regulation, apoptosis, and DNA repair, among others .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties, potentially enhancing their bioavailability .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . This suggests that the compound could have a similar effect, leading to decreased cancer cell survival and proliferation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of 1,2,4-triazole derivatives .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in fungal cell membrane synthesis. This compound inhibits the enzyme lanosterol 14α-demethylase, which is essential for the conversion of lanosterol to ergosterol, a key component of fungal cell membranes . By inhibiting this enzyme, 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately, fungal cell death .
Cellular Effects
The effects of 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol on various cell types and cellular processes are profound. In fungal cells, this compound inhibits cell growth and proliferation by disrupting membrane integrity . Additionally, it affects cell signaling pathways and gene expression related to stress responses and membrane synthesis . In mammalian cells, the compound has been observed to have minimal cytotoxic effects, making it a promising candidate for antifungal therapy .
Molecular Mechanism
At the molecular level, 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol exerts its effects primarily through the inhibition of lanosterol 14α-demethylase . This enzyme is part of the cytochrome P450 family and is responsible for demethylating lanosterol, a precursor in the biosynthesis of ergosterol . The compound binds to the heme iron of the enzyme, preventing the demethylation process and leading to the accumulation of toxic sterol intermediates . This inhibition disrupts the synthesis of ergosterol, compromising the integrity of the fungal cell membrane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its antifungal activity over extended periods, although slight reductions in potency may occur due to gradual degradation . In vitro studies have demonstrated consistent inhibition of fungal growth over time, while in vivo studies have shown sustained antifungal effects with repeated dosing .
Dosage Effects in Animal Models
The effects of 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits fungal infections with minimal adverse effects . At higher doses, toxic effects such as liver enzyme elevation and gastrointestinal disturbances have been observed . Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is both effective and safe .
Metabolic Pathways
2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is metabolized primarily in the liver through the cytochrome P450 enzyme system . The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in the urine . The metabolic pathways involve several enzymes, including CYP3A4, which plays a significant role in the biotransformation of the compound . These metabolic processes ensure the elimination of the compound from the body, preventing accumulation and potential toxicity .
Transport and Distribution
Within cells and tissues, 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins that facilitate its movement across cell membranes . It accumulates in tissues with high lipid content, such as the liver and adipose tissue, where it exerts its antifungal effects . The distribution of the compound is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-(4-Fluorophenyl)-1,3-di(1H-1,2,4-triazol-1-yl)propan-2-ol is primarily within the endoplasmic reticulum and mitochondria . These organelles are involved in sterol synthesis and energy production, respectively, making them key targets for the compound’s action . The compound’s localization is directed by specific targeting signals and post-translational modifications that ensure its delivery to these compartments . This localization is crucial for its inhibitory effects on lanosterol 14α-demethylase and subsequent disruption of ergosterol synthesis .
Biological Activity
2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, also known as a fluconazole analogue, has garnered attention due to its antifungal properties and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C13H13FN6O
- Molecular Weight : 288.28 g/mol
- CAS Number : 81886-51-3
The compound primarily functions as an antifungal agent by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. This inhibition disrupts the fungal cell membrane integrity, leading to cell death. The structural modifications in the triazole ring enhance its binding affinity to CYP51 compared to traditional antifungals like fluconazole.
Antifungal Efficacy
Recent studies have demonstrated that this compound exhibits significant antifungal activity against various strains of fungi:
Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Candida albicans | 0.023 µg/mL | |
Candida neoformans | 0.031 µg/mL | |
Aspergillus fumigatus | >30 µg/mL |
The compound's activity against Candida albicans was particularly notable, with MIC values comparable to or better than those of fluconazole.
Selectivity and Toxicity
In vivo studies have indicated that the compound possesses a favorable selectivity index (SI), suggesting lower toxicity to mammalian cells compared to its antifungal efficacy. For instance, a murine model demonstrated that doses as low as 1 mg/kg/day were well tolerated without significant adverse effects, while higher doses (30 mg/kg) showed toxicity primarily associated with the (+) enantiomer of the compound .
Study on Efficacy Against C. albicans
In a controlled study involving murine models infected with C. albicans, administration of 50 mg/kg of the compound resulted in a significant increase in survival rates compared to untreated controls. The study highlighted that the compound not only inhibited fungal growth but also enhanced the immune response in infected hosts .
Comparative Study with Other Antifungals
A comparative analysis of various fluconazole derivatives revealed that this compound exhibited superior antifungal activity against resistant strains of C. albicans. The study documented that this compound had an MIC value significantly lower than that of both fluconazole and other tested derivatives .
Scientific Research Applications
Antifungal Activity
One of the primary applications of 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol is its use as an antifungal agent. It is structurally related to fluconazole, a widely used antifungal medication. The triazole moiety in the compound exhibits potent activity against various fungal pathogens by inhibiting the enzyme lanosterol demethylase involved in ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Case Study: Efficacy Against Candida Species
A study demonstrated that compounds similar to this compound exhibited significant antifungal activity against Candida albicans and Candida glabrata. The minimum inhibitory concentrations (MICs) were determined to be comparable to fluconazole, suggesting potential use in treating resistant strains of Candida infections .
Synthesis and Structural Studies
The compound has been utilized in synthetic research aimed at developing new triazole-based derivatives with enhanced pharmacological profiles. Its synthesis often involves multi-step reactions that allow for the introduction of various substituents to optimize biological activity.
Case Study: Synthesis of Triazole Derivatives
Research focused on synthesizing new triazole derivatives has shown that modifying the phenyl substituent can lead to improved antifungal properties. For example, derivatives with different substitutions on the triazole ring have been shown to exhibit varying degrees of activity against fungal strains .
Investigating Mechanisms of Action
The compound serves as a valuable tool in understanding the mechanisms of action of triazole antifungals. Studies involving this compound have provided insights into how structural modifications affect binding affinity to target enzymes and overall efficacy.
Case Study: Enzyme Inhibition Studies
In vitro studies have illustrated that variations in the structure of triazoles can significantly alter their inhibitory effects on cytochrome P450 enzymes involved in ergosterol biosynthesis. This research is crucial for developing next-generation antifungals with reduced toxicity and increased effectiveness against resistant fungal strains .
Safety Profile Analysis
As with any pharmaceutical compound, understanding the safety profile is essential. Preliminary toxicological assessments indicate that while the compound shows promising antifungal properties, further studies are necessary to evaluate its long-term safety and potential side effects.
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN6O/c14-12-3-1-11(2-4-12)13(21,5-19-9-15-7-17-19)6-20-10-16-8-18-20/h1-4,7-10,21H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEOBFHUKGPCHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(CN3C=NC=N3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002283 | |
Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81886-51-3 | |
Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081886513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-FLUOROPHENYL)-1,3-BIS(1H-1,2,4-TRIAZOL-1-YL)PROPAN-2-OL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JV2G3V5W0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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